4-Bromo-2,6-dimethylpyridine 1-oxide
Description
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
4-bromo-2,6-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(8)4-6(2)9(5)10/h3-4H,1-2H3 |
InChI Key |
NGISOMRMYXKGGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Halogen vs. Methyl Substitution: The bromine atom in the 4-position (vs.
Positional Isomerism : The 5-bromo isomer (31181-64-3) differs in electronic distribution compared to the 4-bromo analogue, which may influence regioselectivity in further functionalization.
Amino Substitution: The electron-donating NH₂ group in 3512-82-1 contrasts with the electron-withdrawing halogens, significantly modifying the N-oxide’s electronic profile .
Analysis of Physicochemical Properties
- Molecular Weight: Brominated derivatives (202.05 and 188.02 g/mol) are heavier than chlorinated (157.60 g/mol) or amino-substituted (138.17 g/mol) analogues.
- Polarity: The N-oxide group increases polarity, but bromine’s electronegativity may reduce solubility in non-polar solvents compared to the amino analogue.
Reactivity and Functional Group Influence
Halogen Reactivity : Bromine in 931-19-1 facilitates Suzuki-Miyaura cross-coupling reactions, whereas chlorine (697-92-7) is less reactive in such transformations.
Amino Group Effects: The NH₂ substituent in 3512-82-1 can act as a directing group in electrophilic substitution, unlike halogenated derivatives.
Positional Isomerism : The 5-bromo isomer (31181-64-3) may exhibit distinct reactivity patterns in metalation or lithiation due to altered electron density distribution .
Q & A
Q. How can computational modeling predict the coordination chemistry of this compound with transition metals?
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